Cas no 2225147-20-4 (2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride)

2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride is a chiral organic compound featuring a phenyl group and methoxy substituent on a propanolamine backbone. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications in pharmaceutical and fine chemical research. The compound's stereochemistry and functional groups render it valuable as an intermediate in the synthesis of bioactive molecules, particularly those targeting adrenergic or neurological pathways. Its well-defined structure ensures reproducibility in reactions, while the presence of both amino and hydroxyl groups allows for further derivatization. This product is typically characterized by high purity (>98%) and is supplied with analytical data (NMR, HPLC) to meet rigorous research standards.
2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride structure
2225147-20-4 structure
Product Name:2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride
CAS No:2225147-20-4
MF:C10H16ClNO2
MW:217.692542076111
CID:6449319
PubChem ID:137951362
Update Time:2025-05-26

2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride
    • starbld0036040
    • 2-amino-3-methoxy-2-phenylpropan-1-ol;hydrochloride
    • EN300-1718892
    • 2225147-20-4
    • Z3214799413
    • Inchi: 1S/C10H15NO2.ClH/c1-13-8-10(11,7-12)9-5-3-2-4-6-9;/h2-6,12H,7-8,11H2,1H3;1H
    • InChI Key: LNHRSNQSQMIXKD-UHFFFAOYSA-N
    • SMILES: Cl.O(C)CC(CO)(C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 217.0869564g/mol
  • Monoisotopic Mass: 217.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 146
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.5Ų

2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride Pricemore >>

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Additional information on 2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride

Comprehensive Overview of 2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride (CAS No. 2225147-20-4)

2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride (CAS No. 2225147-20-4) is a specialized organic compound with a unique structural configuration, combining an amino group, a methoxy group, and a phenyl ring. This compound has garnered significant attention in pharmaceutical and chemical research due to its potential applications in drug development and material science. Its molecular formula, C10H15NO2·HCl, highlights its versatility as a building block for synthesizing more complex molecules.

In recent years, the demand for chiral intermediates like 2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride has surged, driven by the growing focus on enantioselective synthesis in the pharmaceutical industry. Researchers are particularly interested in its potential role in designing central nervous system (CNS) therapeutics, owing to its structural resemblance to bioactive amines. The compound's hydrochloride salt form enhances its solubility, making it suitable for various experimental and industrial applications.

The synthesis of 2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride typically involves multi-step organic reactions, including reductive amination and etherification. Its stereochemical properties are critical for achieving high enantiomeric purity, a key requirement for pharmaceutical-grade materials. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to validate its purity and structural integrity.

From an industrial perspective, this compound aligns with the rising trend of green chemistry and sustainable synthesis. Manufacturers are exploring eco-friendly catalytic methods to produce 2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride with minimal waste generation. Its compatibility with flow chemistry systems further underscores its relevance in modern process optimization strategies.

In the context of drug discovery, 2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride serves as a precursor for beta-adrenergic receptor ligands and other neuroactive compounds. Its methoxy-substituted phenyl moiety contributes to enhanced metabolic stability, a desirable trait for lead optimization in medicinal chemistry. Additionally, its applications extend to asymmetric catalysis, where it acts as a ligand or auxiliary in stereocontrolled reactions.

The compound's physicochemical properties, including its melting point, solubility profile, and stability under various conditions, are well-documented in scientific literature. These characteristics make it a reliable candidate for high-throughput screening and combinatorial chemistry platforms. Furthermore, its low toxicity profile ensures safer handling in laboratory settings.

As the scientific community continues to explore structure-activity relationships (SAR), 2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride remains a focal point for innovation. Its integration into peptide mimetics and small-molecule libraries exemplifies its broad utility. With advancements in computational chemistry, researchers can now predict its interactions with biological targets more accurately, accelerating hit-to-lead transitions.

In summary, 2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride (CAS No. 2225147-20-4) represents a versatile and valuable compound in contemporary chemical research. Its applications span pharmaceuticals, catalysis, and material science, reflecting its adaptability to diverse scientific challenges. As industries prioritize efficient synthesis and sustainable practices, this compound is poised to play an increasingly pivotal role in future innovations.

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